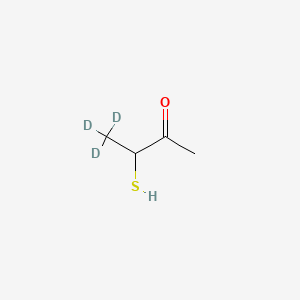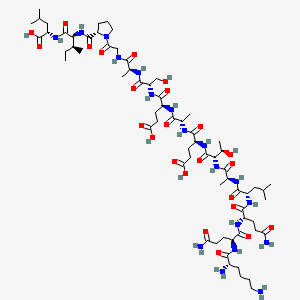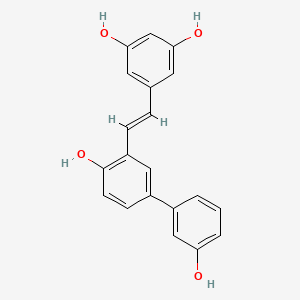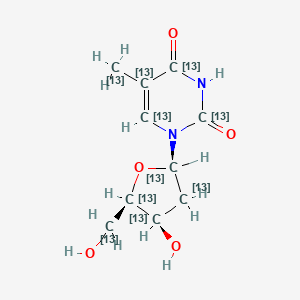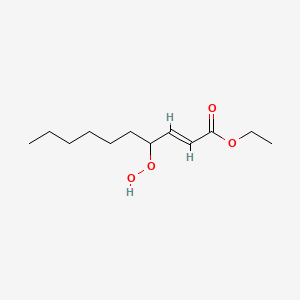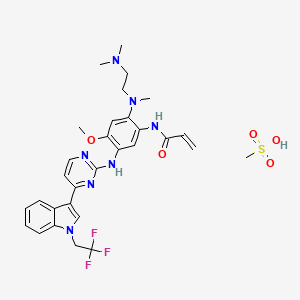
Befotertinib monomesilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Befotertinib (mesylate) is an orally administered, highly selective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is being developed by Betta Pharmaceuticals and InventisBio for the treatment of non-small cell lung cancer (NSCLC). This compound is particularly effective against EGFR T790M mutations, which are commonly associated with resistance to first- and second-generation EGFR TKIs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Befotertinib (mesylate) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of Befotertinib.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of Befotertinib (mesylate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Befotertinib (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Befotertinib (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of third-generation EGFR TKIs.
Biology: Investigated for its effects on cellular signaling pathways and its potential to overcome resistance mechanisms in cancer cells.
Medicine: Primarily used in the treatment of NSCLC, particularly in patients with EGFR T790M mutations. .
Mechanism of Action
Befotertinib (mesylate) exerts its effects by selectively inhibiting the activity of the EGFR tyrosine kinase. This inhibition prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. The compound specifically targets the T790M mutation, which is a common mechanism of resistance to earlier generations of EGFR TKIs .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another third-generation EGFR TKI with similar efficacy against EGFR T790M mutations.
Rociletinib: A third-generation EGFR TKI that also targets T790M mutations but has a different safety profile.
Nazartinib: A third-generation EGFR TKI under investigation for its potential to treat NSCLC
Uniqueness
Befotertinib (mesylate) is unique in its molecular structure, which has been optimized to enhance its stability and reduce gastrointestinal side effects. Its selective inhibition of EGFR T790M mutations makes it a promising candidate for overcoming resistance in NSCLC patients .
Properties
CAS No. |
2226167-02-6 |
|---|---|
Molecular Formula |
C30H36F3N7O5S |
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C29H32F3N7O2.CH4O3S/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24;1-5(2,3)4/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4) |
InChI Key |
FFQDXZLQXPZZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


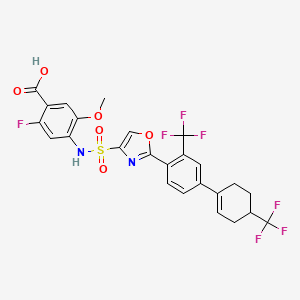
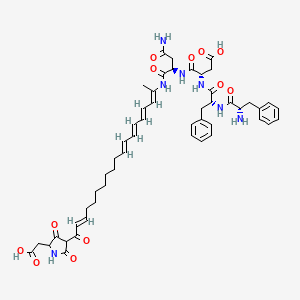
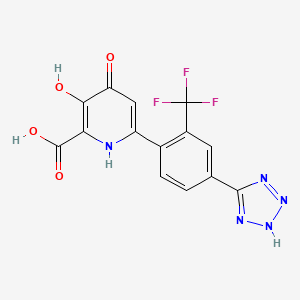
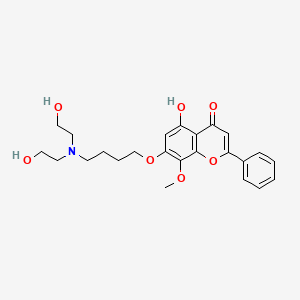
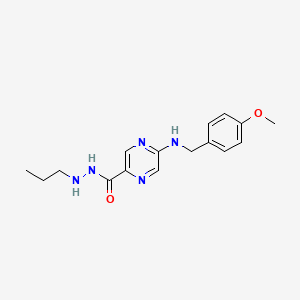
![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
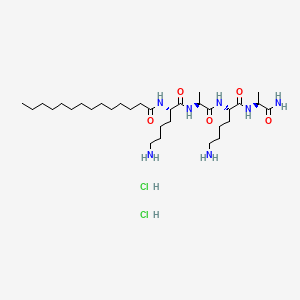
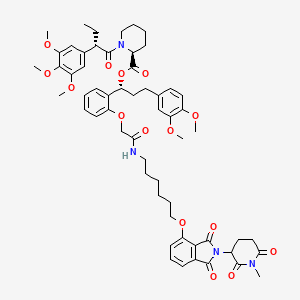
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
